Prionoid D

Beschreibung

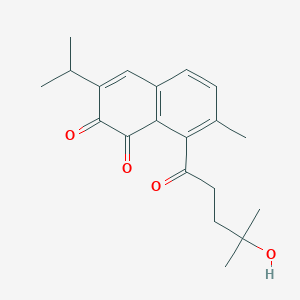

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(4-hydroxy-4-methylpentanoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-7,10-11,24H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDHGFZGVITEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Frameworks and Definitions of Prionoid Proteins

Major Prionoid Protein Systems Under Investigation

Alpha-Synuclein (B15492655) (α-syn) Prionoids

Alpha-synuclein (α-syn) is a presynaptic protein whose aggregation is the defining pathological feature of synucleinopathies, including Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple-system atrophy (MSA). mdpi.com In these conditions, α-syn accumulates in intracellular inclusions known as Lewy bodies and Lewy neurites. nih.gov

Compelling evidence supports the prion-like behavior of α-syn. Studies have shown that misfolded α-syn can be released from neurons and taken up by neighboring cells, where it seeds the aggregation of the endogenous α-synuclein. frontiersin.orgnih.gov Landmark evidence came from post-mortem examinations of PD patients who had received fetal neuronal grafts; years after transplantation, the healthy, grafted neurons were found to contain α-syn aggregates, suggesting a host-to-graft transmission of the pathology. mdpi.comnih.gov This cell-to-cell transfer is believed to underlie the stereotypical progression of pathology through interconnected brain regions as described by the Braak staging system for PD. mdpi.comnih.gov

Key Research Findings on Alpha-Synuclein Prionoids:

| Finding | Model System | Implication | Reference(s) |

| Host-to-graft transmission | Human fetal transplants in PD patients | Demonstrates cell-to-cell propagation in the human brain. | mdpi.comnih.gov |

| Seeding and aggregation | Inoculation of pre-formed fibrils in mice | Shows that exogenous α-syn aggregates can induce pathology. | nih.gov |

| Inter-neuronal transfer | Cell culture models | Confirms that misfolded α-syn can move between cells and seed aggregation in recipient cells. | frontiersin.org |

| Existence of "strains" | In vitro and animal models | Different aggregate conformations can produce distinct pathological and clinical phenotypes. | frontiersin.org |

TAR DNA-binding Protein 43 (TDP-43) and Fused in Sarcoma (FUS) Prionoids

TDP-43 and FUS are DNA/RNA-binding proteins critically involved in RNA metabolism. nih.govnih.gov Their aggregation and mislocalization from the nucleus to the cytoplasm are the pathological hallmarks of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD-TDP and FTLD-FUS). nih.gov In nearly all cases of ALS and about half of FTD cases, TDP-43 is the main component of protein inclusions. youtube.com

Both proteins contain low-complexity, "prion-like" domains that are prone to misfolding and aggregation. nih.govresearchgate.net Mutations in the genes encoding these proteins, particularly within these domains, are found in familial forms of ALS and FTD. The prion-like mechanism is thought to drive pathology through a loss of the proteins' normal function in the nucleus and a toxic gain-of-function from the cytoplasmic aggregates. youtube.comyoutube.com These aggregates can sequester other essential proteins and disrupt cellular processes. The pathology of TDP-43 and FUS appears to be mutually exclusive in patients. nih.gov

Comparative Properties of TDP-43 and FUS Prionoids:

| Property | TDP-43 | FUS |

| Primary Function | RNA processing, splicing, transport | RNA processing, transcription, DNA repair |

| Pathological Hallmark | Cytoplasmic inclusions, nuclear clearance | Cytoplasmic inclusions, nuclear clearance |

| Associated Diseases | ALS, FTD, LATE | ALS, FTD |

| Prion-like Domain | C-terminal glycine-rich region | N-terminal SYGQ-rich region |

| Disease Mechanism | Loss of nuclear function, toxic cytoplasmic gain-of-function | Loss of nuclear function, toxic cytoplasmic gain-of-function |

Superoxide (B77818) Dismutase 1 (SOD1) Prionoids

Mutations in the gene for copper-zinc superoxide dismutase 1 (SOD1), an enzyme critical for mitigating oxidative stress, are a cause of familial ALS. nih.govdiva-portal.org A key feature of SOD1-linked ALS is the aggregation of the mutant SOD1 protein in motor neurons. news-medical.net

The prion-like properties of SOD1 are well-documented. Misfolded SOD1 can act as a template, inducing the misfolding of both mutant and wild-type SOD1 proteins. nih.govresearchgate.net This seeded aggregation can propagate from cell to cell, potentially explaining the spread of pathology through the neuroaxis. news-medical.netnih.gov In laboratory settings, the introduction of misfolded SOD1 aggregates into cells expressing soluble SOD1 can trigger the formation of new aggregates. nih.gov Furthermore, inoculation of spinal cord homogenates containing SOD1 aggregates into susceptible mice can accelerate the onset of ALS-like disease. diva-portal.orgnih.gov Research has also identified different "strains" of SOD1 aggregates, which possess distinct structural and biochemical properties and can lead to different disease progression rates in animal models. diva-portal.org

Huntingtin (Htt) Prionoids (Polyglutamine Aggregates)

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by an expansion of a CAG triplet repeat in the huntingtin (HTT) gene. nih.gov This results in an abnormally long polyglutamine (polyQ) tract in the huntingtin (Htt) protein. frontiersin.org When the polyQ tract exceeds a threshold of approximately 36 glutamines, the Htt protein becomes highly prone to misfolding and aggregation. nih.govyoutube.com

The polyQ-expanded Htt protein exhibits clear prion-like characteristics. The aggregation process follows a nucleated polymerization mechanism, where small "seeds" of misfolded Htt recruit and convert soluble Htt monomers into growing amyloid fibrils. nih.govfrontiersin.org These aggregates can transfer between cells and seed the aggregation of wild-type Htt in recipient cells, a process that could accelerate the progression of pathology through the brain. nih.govresearchgate.net This prion-like spreading provides a compelling mechanism for the spatiotemporal pattern of neurodegeneration observed in HD. nih.govresearchgate.net

Summary of Prionoid Proteins in Neurodegenerative Disease:

| Protein | Associated Disease(s) | Normal Function | Pathological Feature |

| Alpha-Synuclein | Parkinson's Disease, Dementia with Lewy Bodies | Synaptic vesicle regulation | Lewy bodies, Lewy neurites |

| TDP-43 | ALS, FTD, LATE | RNA processing | Cytoplasmic inclusions |

| FUS | ALS, FTD | RNA processing | Cytoplasmic inclusions |

| SOD1 | Familial ALS | Antioxidant defense | Cytoplasmic aggregates |

| Huntingtin (Htt) | Huntington's Disease | Multiple cellular functions | Nuclear and cytoplasmic inclusions |

Prionoid D: A Chemical Compound, Not a Prionoid Protein

Initial research into the chemical compound "Prionoid D" reveals that it is a small molecule isolated from plant sources, specifically Salvia prionitis. It has been identified as having cytotoxic properties against certain cancer cell lines.

However, a thorough review of available scientific literature indicates that Prionoid D is not a protein and is not associated with the molecular mechanisms of prionoid protein pathogenesis. The term "prionoid" in its name refers to its chemical classification and origin, not to any functional similarity to prion or prion-like proteins.

The user's request for an article detailing the role of Prionoid D in protein misfolding, aggregation, seeding, and disruption of proteostasis cannot be fulfilled. There is no scientific evidence to suggest that Prionoid D, as a chemical compound, participates in these biological processes which are characteristic of proteins like PrP, amyloid-beta, or alpha-synuclein.

Therefore, the provided outline concerning "Molecular Mechanisms of Prionoid Protein Pathogenesis" is not applicable to the chemical compound Prionoid D. Generating content based on this outline for Prionoid D would be scientifically inaccurate and misleading.

Molecular Mechanisms of Prionoid Protein Pathogenesis

Disruption of Cellular Proteostasis and Protein Clearance Systems

Autophagy-Lysosomal Pathway Dysfunction

The autophagy-lysosomal pathway (ALP) is a fundamental cellular process for the degradation and recycling of cellular components, including long-lived proteins, protein aggregates, and damaged organelles. researchgate.netnih.gov In the context of prionoid pathologies, the accumulation of Prionoid D aggregates has been shown to critically impair this system, creating a vicious cycle that exacerbates cellular damage. Neurons, being post-mitotic and highly polarized cells, are particularly vulnerable to disruptions in the ALP. nih.govnih.gov

Research indicates that the presence of Prionoid D can disrupt multiple stages of the autophagy process. The accumulation of protein aggregates can lead to the inefficient fusion of autophagosomes with lysosomes, which is a necessary step for the degradation of the cargo. researchgate.net Furthermore, there is evidence suggesting that the aggregates of prionoid proteins can impair lysosomal function itself. nih.gov This includes compromising the acidic environment of the lysosome, which is essential for the activity of its hydrolytic enzymes. nih.gov The failure to properly clear Prionoid D aggregates not only allows them to accumulate to toxic levels but also leads to a buildup of dysfunctional autophagic vacuoles, contributing to neuronal stress and eventual cell death. mdpi.com This disruption is a key event in the neurotoxicity associated with prionoid diseases. frontiersin.org

Table 1: Research Findings on Prionoid D and Autophagy-Lysosomal Pathway (ALP) Dysfunction

| Finding | Implication for Pathogenesis |

|---|---|

| Accumulation of autophagic vacuoles in affected neurons. | Suggests a blockage in the late stages of the autophagy pathway, such as impaired autophagosome-lysosome fusion or lysosomal degradation. researchgate.net |

| Observed impairment of lysosomal proteolytic activity. | Indicates that Prionoid D aggregates may directly interfere with the enzymatic function of lysosomes, preventing the breakdown of cellular waste. nih.gov |

| Inefficient clearance of aggregated Prionoid D. | The failure of the ALP to remove the primary pathogenic protein leads to its continued accumulation and propagation of neurotoxicity. frontiersin.org |

Ubiquitin-Proteasome System Impairment

The ubiquitin-proteasome system (UPS) is the principal mechanism for the degradation of short-lived and misfolded proteins in mammalian cells. nih.gov This system involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for degradation by the 26S proteasome complex. nih.gov The accumulation of aggregation-prone proteins, such as Prionoid D, has been strongly linked to the impairment of the UPS. nih.govnih.gov This dysfunction is considered an early and significant event in the pathogenesis of prionoid-mediated neurodegeneration. nih.gov

Studies have demonstrated that soluble oligomers and larger aggregates of prionoid proteins can directly inhibit the proteolytic activity of the proteasome. frontiersin.orgmdpi.com This inhibition may occur through the physical blockage of the proteasome's catalytic core, preventing it from processing ubiquitinated substrates. frontiersin.org The consequence of UPS impairment is the accumulation of not only Prionoid D but also other proteins that would normally be degraded, leading to a widespread disruption of cellular proteostasis. nih.gov This loss of protein quality control contributes significantly to synaptic dysfunction, the activation of pro-apoptotic pathways, and ultimately, neuronal cell death. nih.gov Research in animal models shows that the onset of UPS dysfunction correlates closely with the deposition of prionoid aggregates and precedes the appearance of behavioral deficits and neuronal loss. nih.gov

Table 2: Research Findings on Prionoid D and Ubiquitin-Proteasome System (UPS) Impairment

| Finding | Implication for Pathogenesis |

|---|---|

| Increased levels of polyubiquitinated proteins in affected cells. | Direct evidence of a functional impairment of the 26S proteasome, as tagged proteins are not being degraded. nih.govfrontiersin.org |

| Direct inhibition of proteasome's chymotrypsin-like activity by prionoid aggregates. | Suggests a direct molecular interaction between Prionoid D aggregates and the proteasome complex, leading to its functional inhibition. frontiersin.orgnih.gov |

| UPS impairment observed in both neuronal and astrocytic cell populations. | Indicates a widespread impact on brain tissue, affecting both primary functional cells and their support cells. nih.gov |

Structural Biology and Conformational Dynamics of Prionoid Proteins

High-Resolution Structural Determination of Prionoid D Aggregates

The insoluble and heterogeneous nature of Prionoid D aggregates presents considerable challenges to traditional structural biology methods. However, a combination of cutting-edge techniques has provided unprecedented insights into their architecture at near-atomic resolution.

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of Prionoid D fibrils. mdpi.comnih.govnih.govresearchgate.net By rapidly freezing hydrated samples, cryo-EM allows for the visualization of the fibrils in a near-native state, overcoming the difficulties of crystallization. mdpi.comnih.gov

Recent studies have successfully determined the structure of Prionoid D fibrils extracted from affected tissues, revealing a common architecture of helical amyloid fibrils. biorxiv.orgscienceopen.com These fibrils are often composed of single protofilaments that can pair together, forming more complex structures. biorxiv.orgnih.gov The ordered core of these protofilaments typically comprises a significant portion of the Prionoid D monomer, which folds into a complex arrangement of beta-sheets. biorxiv.org High-resolution cryo-EM maps have shown that each rung of the fibril is formed by a single Prionoid D monomer, with post-translational modifications like glycans projecting from the core. nih.govresearchgate.net

Table 1: Cryo-EM Structural Parameters of Prionoid D Fibrils

| Feature | Dimension | Reference |

| Fibril Width | ~20 nm | frontiersin.org |

| Protofilament Width | ~10 nm | nih.gov |

| Helical Pitch | 126 nm | nih.gov |

| Resolved Core Region | Residues 94-225 | biorxiv.org |

While the large and non-crystalline nature of full-length Prionoid D aggregates makes them unsuitable for traditional X-ray crystallography, this technique has been invaluable for studying short, aggregation-prone segments of the protein. nih.gov These studies have revealed that small fragments of Prionoid D can form "steric zippers," which are pairs of interacting β-sheets that are believed to form the spine of the amyloid fibril. nih.gov

By determining the crystal structures of these segments, researchers have gained insight into the molecular interactions that drive fibril formation. nih.gov Furthermore, X-ray fiber diffraction has been used on oriented Prionoid D fibrils, providing data consistent with a cross-β structure, where β-strands run perpendicular to the fibril axis. pnas.orgresearchgate.net These diffraction patterns often show a characteristic meridional reflection at approximately 4.8 Å, corresponding to the spacing between β-strands. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of Prionoid D in both its soluble and aggregated states. springernature.comberkeley.edu Solution-state NMR has been used to determine the three-dimensional structure of the monomeric, non-pathogenic form of Prionoid D, revealing a predominantly alpha-helical fold. mdpi.comspringernature.com

Solid-state NMR (ssNMR) has been particularly useful for characterizing the insoluble, aggregated forms of Prionoid D. berkeley.edubiorxiv.org ssNMR studies have confirmed that the core of Prionoid D fibrils consists of a parallel in-register β-sheet architecture. nih.govovid.com This technique can also provide information about the dynamics and intermolecular contacts within the fibril, helping to build detailed atomic models of the aggregated state. biorxiv.org Pressure-jump NMR has been employed to study the dissociation and association of Prionoid D oligomers, providing insights into the early stages of aggregation. nih.gov

Beta-Sheet Rich Architectures and Fibril Morphology of Pathological Prionoids

A hallmark of pathological Prionoid D is a significant conformational change from a soluble, predominantly α-helical protein to an insoluble aggregate rich in β-sheets. mdpi.comnih.gov This structural transition is the fundamental event in the formation of the characteristic amyloid fibrils associated with Prionoid D-related diseases. nih.govnih.gov

The architecture of these fibrils is typically a cross-β structure, where β-sheets are arranged with their strands perpendicular to the long axis of the fibril. pnas.orgnih.gov Solid-state NMR and cryo-EM studies have revealed a parallel in-register arrangement of these β-sheets, meaning that identical residues from successive protein monomers are stacked on top of one another. nih.govovid.com This arrangement creates a stable, self-propagating structure that can act as a template for the conversion of more Prionoid D monomers. nih.gov

The morphology of Prionoid D fibrils can vary, with different "strains" of Prionoid D exhibiting distinct fibril structures. nih.govnih.gov These morphological differences, which can include variations in twisting periodicity and protofilament arrangement, are thought to underlie the different clinical and pathological phenotypes observed in Prionoid D diseases. nih.govnih.gov Electron microscopy has revealed that fibrils can exist as single protofilaments or as pairs of intertwined protofilaments, sometimes forming rod-like structures approximately 20 nm in width. frontiersin.orgnih.govresearchgate.net

Table 2: Morphological Characteristics of Pathological Prionoid D Aggregates

| Characteristic | Description | Method of Observation |

| Secondary Structure | Predominantly β-sheet | FTIR, Circular Dichroism, ssNMR |

| Core Architecture | Parallel in-register β-sheet | Solid-State NMR, Cryo-EM |

| Fibril Morphology | Twisted, single or paired protofilaments | Cryo-EM, TEM, AFM |

| Strain Variation | Distinct conformations and quaternary assemblies | Cryo-EM, Biochemical analysis |

Dynamic Processes of Prionoid D Misfolding and Oligomerization

The conversion of the native Prionoid D protein into pathological aggregates is a dynamic process that begins with protein misfolding and proceeds through the formation of various oligomeric intermediates. nih.govsemanticscholar.orgacs.org These soluble oligomers are considered to be the most neurotoxic species in many prionoid-related diseases. acs.org

The misfolding of Prionoid D can be triggered by various factors, including genetic mutations or changes in the cellular environment, such as a reduction in pH. nih.govpnas.org These triggers can destabilize the native α-helical structure, leading to the exposure of hydrophobic regions and the formation of misfolded intermediates. nih.gov These intermediates are prone to self-associate, forming small, soluble oligomers. nih.govnih.gov

This process of oligomerization is a critical step in the pathogenic cascade. semanticscholar.org The oligomers can then act as "seeds," catalyzing the conversion of more native protein molecules in a template-assisted manner. nih.gov This leads to a chain reaction of misfolding and aggregation, resulting in the growth of larger protofibrils and eventually mature amyloid fibrils. nih.gov The fragmentation of these larger aggregates can generate new seeds, further accelerating the propagation of the misfolded state. nih.gov Understanding the dynamics of these early misfolding and oligomerization events is crucial for the development of therapeutic strategies aimed at inhibiting the formation of toxic Prionoid D species. semanticscholar.orgacs.org

Unable to Generate Article on the Structural Biology of "Prionoid D" as a Protein

A thorough review of scientific literature reveals that "Prionoid D" is a chemical compound, specifically a diterpene isolated from the plant Salvia prionitis, and not a protein. Therefore, an article focusing on its "structural biology and conformational dynamics" as a "prionoid protein" cannot be generated as the foundational premise is incorrect.

Initial searches for "Prionoid D" in the context of protein structural biology, conformational changes, and the influence of environmental or molecular cofactors did not yield any relevant results. Instead, the available information consistently identifies "Prionoid D" as a small molecule with potential cytotoxic and antimicrobial properties.

The provided article outline, "," including the section "4.4. Influence of Environmental Factors and Molecular Cofactors on Prionoid Conformation," is specifically designed for the study of large biological macromolecules like proteins. Proteins exhibit complex three-dimensional structures and dynamic conformational changes that can be influenced by factors such as pH, temperature, and the presence of cofactors.

In contrast, "Prionoid D" is a small organic molecule. While it has a specific chemical structure, the concepts of structural biology and conformational dynamics as they apply to proteins are not applicable in the same manner.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline and focuses on "Prionoid D" as a protein.

Cellular and Subcellular Processes in Prionoid Protein Biology

Mechanisms of Intercellular Prionoid Transmission

The propagation of Prionoid D aggregates between cells is a critical step in disease progression and involves multiple sophisticated pathways. asm.org These mechanisms allow for the transfer of misfolded protein "seeds," which then induce the misfolding of native proteins in recipient cells. nih.govasm.org

Extracellular Release and Cellular Uptake Mechanisms

Prionoid D aggregates can be released from an affected cell into the extracellular space and subsequently taken up by neighboring healthy cells. researchgate.net This process is mediated by several distinct, yet potentially overlapping, mechanisms.

Once in the extracellular environment, Prionoid D oligomers and larger aggregates can be internalized by recipient cells through various endocytic processes. nih.govresearchgate.net While the precise mechanisms are still under investigation, evidence points to the involvement of pathways such as macropinocytosis. nih.gov The efficiency and preferred route of uptake can be dependent on the specific type of prionoid protein and the cell type involved. nih.gov Studies on different prion strains have shown that while blocking major endocytic routes may not completely halt prion entry, it can have strain-specific effects on the establishment of a productive infection, suggesting that different prionoids may rely on different endocytic pathways. nih.govnih.gov The cellular prion protein (PrPC) itself has been implicated as a receptor that facilitates the uptake of various pathological protein aggregates, including TDP-43 fibrils, which can enhance their internalization and subsequent toxicity. nih.govmdpi.com

| Endocytic Pathway | Description | Role in Prionoid D Uptake |

| Macropinocytosis | A form of endocytosis involving the non-specific uptake of extracellular fluid and solutes in large vesicles. | Implicated as a potential pathway for the internalization of extracellular Prionoid D aggregates. nih.gov |

| Clathrin-Mediated Endocytosis | A receptor-mediated pathway involving the formation of clathrin-coated pits and vesicles. | A primary route for the internalization of the normal cellular prion protein (PrPC) and may be exploited by different prionoid strains for infection. nih.govmdpi.com |

| Caveolae-Mediated Endocytosis | A clathrin-independent pathway involving flask-shaped invaginations of the plasma membrane. | Another potential route for prionoid entry, though its role may be strain-specific. nih.gov |

Cells can package Prionoid D aggregates into extracellular vesicles (EVs), most notably exosomes, and release them into the extracellular space. nih.govexosome-rna.com Exosomes are small vesicles formed within multivesicular bodies that are released when these bodies fuse with the plasma membrane. frontiersin.orgnih.gov These vesicles can then travel to distant cells and fuse with their membranes, delivering their pathogenic cargo directly into the cytoplasm of the recipient cell. nih.gov This mechanism is considered a highly efficient mode of prionoid propagation, as it protects the aggregates from degradation in the extracellular environment. nih.govnih.gov Research has demonstrated that exosomes derived from prion-infected cells are infectious and can transmit the disease both in cell culture and in animal models. nih.govresearchgate.net

| Vesicle Type | Origin | Function in Prionoid D Transfer |

| Exosomes | Formed as intraluminal vesicles within multivesicular bodies (MVBs). nih.gov | Package and transport Prionoid D aggregates between cells, protecting them from degradation and facilitating efficient spread. nih.govexosome-rna.com |

| Microvesicles | Shed directly from the plasma membrane. | Also implicated in the release of prionoid aggregates, contributing to cell-to-cell spread. nih.gov |

Tunneling nanotubes (TNTs) are thin, actin-rich membrane bridges that form direct connections between the cytoplasm of adjacent or even distant cells. nih.govfrontiersin.org These structures provide a direct conduit for the intercellular transfer of various cellular components, including organelles and pathological protein aggregates like Prionoid D. rupress.orgresearchgate.net This mode of transmission is particularly insidious as it allows prionoids to spread between cells without exposure to the extracellular space, thereby evading immune surveillance. youtube.com Studies have shown that prion proteins can traffic within endocytic vesicles through these nanotubes, facilitating their transfer from infected to non-infected cells. frontiersin.orgrupress.org TNTs have been observed to connect various cell types, including neurons and immune cells, suggesting they play a role in the neuroinvasion and subsequent spread of prionoids within the central nervous system. nih.govfrontiersin.org

Synaptic Transmission and Neuroanatomical Spread Patterns

In the brain, the spread of Prionoid D often follows established neuroanatomical pathways, suggesting that synapses play a key role in their propagation. nih.gov The synapse is a specialized junction where neurons communicate, and the close apposition of pre- and post-synaptic membranes provides an ideal location for prionoid transfer. khanacademy.orgteachmephysiology.com Aggregates may be released from the presynaptic terminal in synaptic vesicles and taken up by the postsynaptic neuron. nih.gov This trans-synaptic spread is thought to underlie the orderly and predictable progression of pathology seen in many neurodegenerative diseases, where the disease spreads from one brain region to connected regions. nih.gov The cellular prion protein (PrPC) is known to be present at synapses and contributes to synaptic function, and its presence may be co-opted for the spread of pathological aggregates. nih.gov

Intracellular Trafficking and Compartmentalization of Prionoid Aggregates

Once inside a recipient cell, Prionoid D aggregates undergo complex trafficking processes, moving between different cellular compartments. youtube.com The conversion of the native protein to its misfolded form is believed to begin at the cell surface and continue within the endocytic pathway. mdpi.comnih.gov Vesicles containing internalized aggregates are often directed to early endosomes. youtube.com From there, they can be trafficked to late endosomes and subsequently to lysosomes for degradation. youtube.commdpi.com

Aberrant Subcellular Localization of Prionoid D Proteins

The proper functioning of a protein is intrinsically linked to its correct localization within the cell. In its native state, the precursor to Prionoid D is typically found in specific cellular compartments where it carries out its physiological roles. However, in the context of neurodegenerative conditions, this localization becomes disrupted. The conversion of the normal protein to the misfolded Prionoid D conformation is often associated with its redistribution to cellular locations where it is not normally present.

This aberrant localization is a key step in the pathogenesis of diseases associated with Prionoid D. For instance, while the native protein may be primarily associated with vesicles and microtubules, suggesting a role in cytoskeletal anchoring or transport, the misfolded Prionoid D isoform can be found in other subcellular compartments. nih.gov Research has shown that misfolded prionoid proteins can partially mislocalize to cytoplasmic foci. researchgate.net Furthermore, studies on other prion-like proteins have demonstrated their presence in caveolae-like domains (CLDs), which are specialized lipid raft domains of the plasma membrane. nih.gov The accumulation of Prionoid D in such unexpected locations can disrupt normal cellular processes and contribute to cytotoxicity. The specific patterns of mislocalization can vary, potentially influencing the specific pathological outcomes observed in different conditions.

| Subcellular Compartment | Normal Localization of Precursor Protein | Aberrant Localization of Prionoid D | Potential Consequence of Mislocalization |

| Cytoplasm | Diffuse | Formation of distinct foci and aggregates | Disruption of cytoskeletal transport, sequestration of essential cellular components |

| Plasma Membrane | Specific domains | Accumulation in caveolae-like domains | Alteration of cell signaling pathways, facilitation of intercellular spread |

| Nucleus | Present for specific functions | Sequestration in nuclear inclusions | Interference with gene expression and RNA processing |

Intracellular Aggregate Formation in Cytoplasmic and Nuclear Compartments

A defining characteristic of Prionoid D is its propensity to form insoluble aggregates within the cell. These aggregates are the result of a chain-reaction process where the misfolded Prionoid D protein acts as a template, inducing the misfolding of its native counterparts. nih.gov This process of seeded aggregation can occur in both the cytoplasm and the nucleus, leading to the formation of distinct inclusion bodies.

In the cytoplasm, Prionoid D aggregates can manifest as punctate foci or larger, more complex structures. researchgate.net The formation of these aggregates is a dynamic process that can evolve over time. These cytoplasmic inclusions can interfere with a multitude of cellular functions, including protein degradation pathways like the ubiquitin-proteasome system and autophagy. nih.gov The sequestration of vital cellular proteins within these aggregates can further exacerbate cellular dysfunction.

| Compartment | Type of Aggregate | Associated Cellular Proteins | Pathological Consequence |

| Cytoplasm | Punctate foci, larger inclusion bodies | Ubiquitin, chaperone proteins | Impairment of proteasomal and autophagic clearance, disruption of vesicular transport |

| Nucleus | Nuclear inclusions | RNA-binding proteins, transcription factors | Altered gene expression, disruption of RNA metabolism, DNA damage |

Role of Glial Cells in Modulating Prionoid D Propagation

Glial cells, including astrocytes and microglia, are no longer considered passive bystanders in neurodegenerative diseases but are now recognized as active participants in the disease process. nih.gov They play a complex and often dual role in the propagation and clearance of Prionoid D aggregates. nih.gov

Astrocytic Responses and Interactions

Astrocytes are the most abundant glial cells in the central nervous system and are crucial for maintaining brain homeostasis. In the presence of Prionoid D, astrocytes undergo a process of activation known as astrogliosis, characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). frontiersin.orgnih.gov

The response of astrocytes to Prionoid D is multifaceted. On one hand, astrocytes can take up and degrade Prionoid D aggregates, potentially limiting their spread. nih.gov However, this process may be a double-edged sword. If the degradation is incomplete, astrocytes themselves can become reservoirs for Prionoid D, contributing to its propagation and transmission to neighboring neurons. nih.gov Furthermore, reactive astrocytes can release pro-inflammatory cytokines and other neurotoxic factors that can contribute to neuronal damage. nih.govnih.gov The response of astrocytes can also be region-specific, with astrocytes in different brain regions exhibiting distinct reactions to the same prionoid strain. frontiersin.org

| Astrocytic Response | Potential Neuroprotective Role | Potential Neurotoxic Role |

| Activation (Astrogliosis) | Formation of a glial scar to contain damage | Release of pro-inflammatory cytokines |

| Phagocytosis of Aggregates | Clearance of extracellular Prionoid D | Incomplete degradation leading to astrocytic infection |

| Release of Factors | Secretion of neurotrophic factors | Production of reactive oxygen species and other neurotoxins |

Microglial Activation and Aggregate Processing

Microglia are the resident immune cells of the brain, constantly surveying their environment for signs of injury or infection. encyclopedia.pub The presence of Prionoid D aggregates triggers a robust microglial activation. nih.gov Activated microglia can assume different phenotypes, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) states, though in reality, a spectrum of activation states exists. mdpi.com

In the early stages of disease, microglia may adopt a neuroprotective phenotype, attempting to clear Prionoid D aggregates through phagocytosis. nih.gov However, as the disease progresses, chronic activation can lead to a shift towards a pro-inflammatory state. nih.gov In this state, microglia release a barrage of inflammatory mediators, including cytokines and chemokines, which can exacerbate neuronal damage and contribute to the neuroinflammatory environment characteristic of these diseases. encyclopedia.pubmdpi.com While microglial phagocytosis is a crucial defense mechanism, the efficiency of Prionoid D clearance can be limited. Overwhelmed or dysfunctional microglia may fail to effectively process the aggregates, contributing to their accumulation and the progression of pathology. nih.gov

| Microglial Activation State | Key Secreted Molecules | Primary Function in Prionoid D Pathology |

| Anti-inflammatory/Phagocytic | IL-4, IL-10, TGF-β | Phagocytosis and degradation of Prionoid D aggregates |

| Pro-inflammatory | TNF-α, IL-1β, IL-6 | Promotion of neuroinflammation, potential for bystander neuronal damage |

Research on "Prionoid D" Reveals a Different Scientific Focus Than Advanced Methodologies for Prionoid Protein Research

Initial investigations into the chemical compound “Prionoid D” indicate that current scientific literature does not align with the advanced protein-centric research methodologies outlined in the user's request. The compound, identified as a natural product, is not the subject of studies involving techniques such as in vitro prionoid amplification, biochemical aggregate characterization, or advanced imaging for protein aggregates.

The available literature primarily discusses Prionoid D in the context of its isolation from the plant Salvia prionitis and its potential biological activities. For instance, some studies have explored its cytotoxic effects on cancer cell lines. researchgate.net This focus on natural product chemistry and pharmacology is distinct from the field of prionoid protein research.

The requested article outline, which details advanced methodologies for investigating prionoid proteins, is therefore not applicable to the chemical compound "Prionoid D" as it is currently understood by the scientific community. The compound is described as a diterpene, a type of small molecule, and not a protein capable of forming the prion-like aggregates that are the subject of the specified analytical techniques.

Consequently, an article detailing Prionoid D within the framework of prionoid protein research methodologies cannot be generated based on existing scientific evidence. The fundamental nature of Prionoid D as a small molecule places it outside the scope of the requested analytical focus on protein aggregation and replication.

Advanced Methodologies for Prionoid Protein Research

Genetic and Molecular Manipulations in Prionoid Protein Systems

The investigation of prionoid proteins, which are implicated in a variety of neurodegenerative disorders, has been significantly advanced by the development of sophisticated genetic and molecular manipulation techniques. These methodologies allow researchers to probe the fundamental mechanisms of prionoid formation, propagation, and neurotoxicity.

Genetic manipulations in cellular and animal models have been instrumental in elucidating the roles of specific genes and mutations in the pathogenesis of diseases involving prionoid proteins. For instance, the creation of transgenic mice expressing mutant forms of genes associated with neurodegenerative diseases has provided invaluable insights into disease progression. mdpi.com These models often recapitulate key features of human diseases, allowing for the detailed study of pathological processes and the testing of potential therapeutic interventions.

Molecular manipulations, on the other hand, offer precise control over the expression and function of prionoid proteins. Techniques such as site-directed mutagenesis allow for the introduction of specific mutations to study their effects on protein aggregation and toxicity. Furthermore, the use of RNA interference (RNAi) to silence the expression of genes encoding prionoid proteins has been a powerful tool for understanding their normal physiological functions and their roles in disease.

The following table summarizes key genetic manipulations used in the study of prionoid proteins:

| Technique | Description | Key Findings in Prionoid Research | Relevant Proteins |

| Transgenesis | Introduction of a foreign or modified gene (transgene) into the genome of an organism. | Development of animal models that express human prionoid proteins, often with disease-associated mutations, to study disease mechanisms and test therapies. mdpi.com | Amyloid-β, Tau, α-synuclein, TDP-43 |

| Gene Knockout | Inactivation of a specific gene. | Elucidation of the normal physiological functions of prionoid proteins by observing the phenotype of knockout animals. | PrP, α-synuclein |

| Gene Knock-in | Replacement of a gene with a modified version. | Introduction of specific mutations found in human neurodegenerative diseases into the corresponding gene in animal models to create more accurate disease models. | APP, PSEN1, PSEN2 |

Molecular manipulation techniques have also yielded significant findings, as detailed in the table below:

| Technique | Description | Key Findings in Prionoid Research | Relevant Proteins |

| Site-Directed Mutagenesis | Introduction of specific nucleotide changes in a DNA sequence to alter the encoded protein. | Identification of specific amino acid residues that are critical for prionoid aggregation and toxicity. | Tau, α-synuclein, FUS |

| RNA Interference (RNAi) | Silencing of gene expression by introducing double-stranded RNA that triggers the degradation of the target mRNA. | Reduction of prionoid protein expression to investigate its role in disease and as a potential therapeutic strategy. | SOD1, Huntingtin |

| CRISPR-Cas9 | A gene-editing tool that allows for precise modification of DNA sequences. | Correction of disease-causing mutations in cellular models of neurodegenerative diseases. | APP, SOD1 |

These advanced methodologies have been pivotal in shaping our current understanding of prionoid proteins and the diseases they are associated with. The continuous refinement of these techniques promises to further unravel the complexities of neurodegenerative disorders and pave the way for novel therapeutic approaches.

Based on a comprehensive review of scientific literature, there is no specific chemical compound referred to as "Prionoid D" in the context of prionoid protein research. The term "prionoid" itself describes a class of protein aggregates that exhibit prion-like, self-propagating characteristics and are implicated in a variety of neurodegenerative diseases.

Therefore, it is not possible to generate an article focusing solely on a chemical compound named "Prionoid D" as requested. The available research focuses on the behavior of prionoid proteins in general (such as amyloid-beta, tau, and alpha-synuclein) within various experimental models, rather than a specific entity designated "Prionoid D."

To provide an accurate and factual response, the article cannot be created as the central subject does not appear to exist in the current scientific landscape. Further research on prionoid-active compounds would be required under their specific chemical names.

Prionoid Protein Research Models and Systems

Non-Mammalian Prionoid Model Organisms

Yeast Prionoid Systems for Mechanistic Dissection

The budding yeast Saccharomyces cerevisiae has emerged as a powerful and tractable model organism for dissecting the fundamental mechanisms of prionoid protein aggregation and inheritance. nih.govfrontiersin.org Yeast systems offer the advantage of rapid growth, genetic tractability, and the ability to study protein aggregation in a cellular context that is less complex than that of mammalian neurons.

Several endogenous yeast proteins, such as Sup35 and Ure2, can form self-propagating amyloid aggregates that are functionally analogous to mammalian prions. nih.govnih.gov These proteins, in their prion state ([PSI+] and [URE3], respectively), confer heritable phenotypic traits with a non-Mendelian pattern of inheritance. nih.govnih.gov Researchers leverage these systems to investigate the sequence elements and cellular factors that govern prion formation and propagation.

Key findings from yeast models include the identification of specific prion-forming domains (PrDs), which are typically rich in glutamine and asparagine (Q/N) residues. nih.govmdpi.com Dissection of these domains has revealed that distinct regions are responsible for aggregation and for the subsequent replication and inheritance of the prion state. nih.gov Furthermore, yeast models have been crucial in identifying cellular machinery, such as the chaperone protein Hsp104, that plays a critical role in fragmenting prion aggregates to create new "seeds" for propagation. frontiersin.org

The utility of yeast extends to modeling human prionoid proteins. Expressing human proteins like TDP-43 and FUS, which are associated with neurodegenerative diseases, in yeast leads to cytoplasmic aggregation and toxicity, thereby recapitulating key aspects of their pathology. mdpi.com This allows for high-throughput screening and genetic analysis to identify factors that modulate the aggregation and toxicity of these disease-relevant proteins. frontiersin.org

| Yeast Prion System | Associated Protein | Key Research Application |

| [PSI+] | Sup35 | Model for translation termination fidelity and amyloid propagation. nih.govnih.gov |

| [URE3] | Ure2 | System for studying nitrogen metabolism regulation and prion domain function. nih.govnih.gov |

| [PIN+] | Rnq1 | Factor that facilitates the de novo formation of other prions like [PSI+]. frontiersin.orgnih.gov |

| Human Prionoid Expression | TDP-43, FUS, etc. | Modeling aggregation and toxicity of human neurodegenerative disease proteins. frontiersin.orgmdpi.com |

In Vivo Animal Models for Prionoid Spread and Pathology Analysis

While yeast models are invaluable for cellular and mechanistic studies, in vivo animal models are essential for understanding the systemic spread of prionoids and the resulting complex pathology in a whole organism. nih.govnih.gov Rodent models, particularly mice, are widely used due to their genetic malleability and relatively short lifespans, which allow for the observation of age-related neurodegenerative processes. nih.govconductscience.com

Transgenic Mouse Models Expressing Specific Prionoid Proteins

The development of transgenic mouse models has revolutionized research into prionoid-related neurodegenerative diseases. conductscience.comed.ac.uknih.gov These models involve the insertion of genes encoding human prionoid proteins, often with disease-causing mutations, into the mouse genome. conductscience.com This allows researchers to study the effects of specific proteins, such as Amyloid-beta (Aβ), Tau, and Alpha-synuclein (B15492655) (α-syn), in a mammalian system. nih.gov

Transgenic mice can be engineered to express these proteins in specific cell types, such as neurons, to better replicate the targeted pathology of human diseases. ed.ac.uk These models spontaneously develop key pathological hallmarks, such as Aβ plaques, neurofibrillary tangles (from hyperphosphorylated Tau), and Lewy bodies (from α-synuclein aggregates), along with associated cognitive and motor deficits. nih.gov

These models have been instrumental in:

Defining Pathological Timelines: Observing the age of onset and progression of pathology.

Investigating Protein Interactions: Crossing different transgenic lines (e.g., Aβ and Tau models) to study synergistic effects on pathology. nih.gov

Understanding Neurodegeneration: Linking specific protein aggregates to neuronal dysfunction and cell death. ed.ac.uk

| Transgenic Mouse Model | Expressed Prionoid Protein | Key Pathological Feature | Modeled Disease(s) |

| APP/PS1 | Amyloid-beta (via mutant APP and PSEN1) | Aβ plaques | Alzheimer's Disease nih.gov |

| hTau | Human Tau | Neurofibrillary tangles | Alzheimer's Disease, Tauopathies nih.gov |

| hThy1-αsyn | Human Alpha-synuclein | Lewy body-like inclusions | Parkinson's Disease, Lewy Body Dementia nih.govelsevierpure.com |

| 3xTg-AD | Amyloid-beta, Tau (mutant APP, PSEN1, and MAPT) | Aβ plaques and Neurofibrillary tangles | Alzheimer's Disease nih.gov |

Experimental Animal Models for Seeding and Propagation Studies

A defining feature of prionoids is their ability to induce the misfolding of their native counterparts in a self-propagating cascade. Experimental models designed for seeding and propagation studies are crucial for confirming this "prion-like" behavior in vivo. frontiersin.orgnih.gov

These experiments typically involve the intracerebral injection of pathological protein aggregates (seeds) into the brains of host animals, which can be either wild-type or transgenic mice. nih.govnih.gov The seeds can be derived from the brain homogenates of aged, symptomatic animals or consist of synthetic protein fibrils assembled in vitro. nih.gov

Following inoculation, researchers monitor the animals over time to observe:

Induction of Pathology: The appearance of new protein aggregates in the host brain.

Anatomical Spread: The propagation of pathology from the injection site to anatomically connected brain regions. frontiersin.org

Acceleration of Disease: A more rapid onset of symptoms in transgenic animals that would otherwise develop pathology more slowly. dntb.gov.ua

These studies have provided compelling evidence that misfolded Aβ, Tau, and α-synuclein can propagate through the brain, a mechanism that is thought to underlie the progressive nature of many neurodegenerative diseases. frontiersin.orgnih.gov The characteristics of the resulting pathology, including the speed of propagation and the morphology of the aggregates, can depend on both the nature of the injected seed and the genetic background of the host animal. nih.gov

| Experimental Seeding Model | Inoculum (Seed) | Host Animal | Primary Observation |

| Aβ Seeding | Brain extract from aged AD mice or synthetic Aβ fibrils | Young pre-symptomatic APP transgenic mice | Accelerated Aβ plaque deposition. frontiersin.orgdntb.gov.ua |

| α-synuclein Seeding | Brain lysate from patients with synucleinopathies or synthetic α-syn fibrils | Wild-type or α-synuclein transgenic mice | Induction of Lewy body-like pathology and motor deficits. nih.govnih.govnih.gov |

| Tau Seeding | Brain extract containing pathological Tau or synthetic Tau fibrils | Wild-type or Tau transgenic mice | Spread of neurofibrillary tangle pathology from the injection site. frontiersin.org |

Emerging Concepts and Future Directions in Prionoidology

Interplay of Different Prionoid Proteins in Co-Pathologies

A growing body of evidence suggests that the behavior of prionoid proteins is a fundamental element in the pathogenesis of numerous neurodegenerative diseases (NDs) nih.gov. These include prominent conditions such as Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS) nih.gov. While these diseases exhibit diverse etiologies and pathologies, they share the common feature of neuronal degeneration and a gradual loss of neural functions nih.gov.

Research indicates commonalities in the pathogenesis and protein-level behaviors across AD, PD, HD, and ALS nih.gov. Key proteins implicated as prionoids in these diseases include Amyloid-beta (Aβ), tau, alpha-synuclein (B15492655), and TAR DNA-Binding Protein 43 (TDP-43) nih.govoup.com. The "strain hypothesis" proposes that variations in the conformational states of these prionoid proteins can lead to a broad range of pathological effects, even with ostensibly similar aggregate structures nih.gov.

In ALS, misfolded TDP-43 and fused in sarcoma (FUS) proteins have been observed to mislocalize from the nucleus to the cytoplasm nih.gov. Cu/Zn superoxide (B77818) dismutase 1 (SOD1), TDP-43, and FUS are considered plausible prionoids that contribute to the spread of pathology in ALS oup.com. Studies have shown that the co-expression of mutant SOD1 with its wildtype counterpart can trigger the aggregation of wildtype SOD1 oup.com. Furthermore, extracellular SOD1 aggregates can enter cells and nucleate endogenous mutant SOD1 oup.com. The interaction between Aβ and tau protein is also implicated in the damage observed in Vascular Dementia (VaD), where Aβ can stimulate the production of pro-inflammatory cytokines amegroups.org.

Theoretical Modeling of Prionoid Replication and Propagation Dynamics

Understanding the mechanisms by which prionoid proteins replicate and propagate is crucial for developing therapeutic strategies for associated diseases. Prionoid proteins are characterized by their ability to undergo template-based self-replication and spread between cells nih.gov. This propagation typically involves a cyclical process of nucleation, fragmentation, and further propagation oup.comresearchgate.net.

The process begins with misfolded proteins forming a nucleus or seed smw.chsmw.ch. This nucleus can then capture and transform native, correctly folded protein monomers into the misfolded conformation smw.chsmw.ch. The elongation phase involves the addition of more monomers to the growing aggregate, forming intermediate structures such as oligomers and protofibrils, which eventually mature into larger fibrils smw.chsmw.ch. These mature fibrils can then spontaneously or enzymatically disintegrate, generating new seeds that can perpetuate further amyloid formation smw.chsmw.ch.

Intracellular accumulation of misfolded proteins can induce this seeding and nucleation process oup.com. The propagation of these aggregates between cells can occur through various mechanisms, including intercellular bridges like tubular nanotubes and the unconventional secretion of proteins, either in a soluble state or contained within vesicles such as lysosomes, endosomes, exosomes, and extracellular vesicles oup.com. Cellular uptake of extracellular prionoids, such as SOD1 aggregates, has been observed to occur via macropinocytosis oup.com. Theoretical models aim to describe these complex dynamics, including how the addition of preformed seeds can shorten the lag phase of aggregation smw.chsmw.ch. Techniques like protein misfolding cyclic amplification (PMCA) have been developed to amplify even undetectable prion seeds, providing a tool to study these processes smw.ch.

Methodological Advancements and Unresolved Questions in Prionoid Research

Despite significant progress, our understanding of prionoid disease processes remains limited, and effective treatments and cures are still largely elusive nih.gov. Research in this field originated with the identification of prions nih.gov.

Methodological advancements have been crucial in advancing prionoid research. While techniques like spectroscopic analysis and single-crystal X-ray diffraction have been used to elucidate the structures of related chemical compounds like diterpenoids chemfaces.com, applying similar structural biology methods to complex, heterogeneous protein aggregates presents unique challenges. Protein misfolding cyclic amplification (PMCA) represents a significant advancement, enabling the amplification of minute amounts of prion seeds for study smw.ch.

Detection methods for prion deposits in tissues include techniques such as immunoblotting and immunohistochemistry univr.it. Neuropathological changes characteristic of prionoid diseases, including gliosis, neuronal loss, and spongiform changes, are visualized using immunohistochemistry univr.it.

Several fundamental questions remain unresolved in prionoid research. A key distinction continues to be the difference between bona fide prions, which are infectious, and disease-related prionoids, for which conclusive evidence of transmission between individuals has not yet been demonstrated in a natural setting smw.ch. Rigorous evidence for natural donor-to-host transmission for amyloid proteins associated with non-TSE neurodegenerative diseases is still missing smw.chsmw.ch.

Furthermore, the exact mechanisms underlying the misfolding and aggregation of specific prionoid proteins, such as SOD1, remain unknown despite extensive investigation researchgate.net. Our understanding of the neurotoxicity of proteins like Aβ also lags behind that of PrP nih.gov. With the exception of PrPSc, there is limited experimental evidence directly linking the prionoids found in the brain to the specific pathophysiological processes that cause the associated disorders nih.gov. Relatively little is known about the "pathogenic proteins" themselves (which may be distinct from the visible aggregates) and their precise mechanisms of action nih.gov. Unresolved questions also extend to the precise cellular functions of the cellular prion protein PrPC univr.it and whether certain proteins, like luminidependens in Arabidopsis, exhibit prionoid properties and their potential roles smw.ch. Addressing these unresolved questions requires continued methodological innovation and interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the self-aggregation propensity of Prionoid D in vitro?

- Methodological Answer : Utilize thioflavin-T (ThT) fluorescence assays to monitor amyloid-like fibril formation under controlled pH and temperature conditions. Combine with transmission electron microscopy (TEM) to visualize fibrillar morphology. For kinetic analysis, apply sigmoidal curve fitting to ThT data to determine lag time, growth rate, and plateau phase .

- Key Parameters : Buffer composition (e.g., 20 mM Tris-HCl, pH 7.4), protein concentration (1–10 µM), agitation speed (200 rpm).

Q. What criteria should guide the formulation of research questions and hypotheses for studying Prionoid D’s role in neurodegenerative pathways?

- Methodological Answer : Adopt the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:

- P: Neuronal cell lines expressing Prionoid D.

- I: Exposure to aggregation-inducing stressors (e.g., oxidative stress).

- C: Untreated control cells.

- O: Quantification of apoptotic markers (e.g., caspase-3 activation).

- T: 24–72 hours post-treatment .

Q. How to establish a reproducible cell culture model for Prionoid D-induced toxicity?

- Methodological Answer : Use inducible expression systems (e.g., tetracycline-regulated promoters) in SH-SY5Y or HEK293 cells to control Prionoid D expression levels. Validate aggregation via filter retardation assays and correlate with cytotoxicity using MTT or LDH release assays .

Advanced Research Questions

Q. How to resolve contradictory data on Prionoid D’s dual roles in neuroprotection and neurodegeneration?

- Methodological Answer : Perform context-dependent analyses:

- Pathological conditions: Test under high oxidative stress or proteasome inhibition.

- Physiological conditions: Assess in native neuronal signaling pathways (e.g., synaptic plasticity).

- Use orthogonal validation (e.g., CRISPR knockout + rescue experiments) to isolate Prionoid D-specific effects .

- Data Interpretation : Apply Bayesian statistical models to weigh evidence for competing hypotheses .

Q. What experimental strategies can elucidate Prionoid D’s interaction with innate immune receptors (e.g., NLRP3 inflammasome)?

- Methodological Answer :

- Co-immunoprecipitation (Co-IP): Crosslink Prionoid D aggregates with NLRP3 in macrophage lysates.

- Functional assays: Measure IL-1β secretion via ELISA in primed THP-1 cells.

- Microfluidic single-cell analysis: Track ASC speck formation in real time .

Q. How to model the intercellular transmission of Prionoid D aggregates in vivo?

- Methodological Answer :

- In vivo microfluidics: Use E. coli or C. elegans models with fluorescently tagged Prionoid D to monitor propagation across generations .

- Stereotactic injection: Introduce pre-formed fibrils into murine hippocampus and track spread via ex vivo imaging .

Methodological Challenges and Solutions

Q. How to address variability in Prionoid D aggregation assays across laboratories?

- Standardization Protocol :

- Pre-qualify recombinant protein batches via dynamic light scattering (DLS) for monodispersity.

- Include reference amyloid standards (e.g., α-synuclein fibrils) for inter-lab calibration .

Q. What bioinformatics tools are suitable for predicting Prionoid D’s prion-like domains (PLDs)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.